1-Chloro-2,4-dimethylbenzene

Analytical Chemistry Process Control Quality Assurance

1-Chloro-2,4-dimethylbenzene (also known as 4-chloro-m-xylene or 2,4-dimethylchlorobenzene) is a mono-chlorinated derivative of m-xylene with the molecular formula C8H9Cl and a molecular weight of 140.61 g/mol. It is a colorless to pale yellow liquid at room temperature, characterized by a melting point of -32 °C and a boiling point of 187-188 °C.

Molecular Formula C8H9Cl
Molecular Weight 140.61 g/mol
CAS No. 95-66-9
Cat. No. B104129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2,4-dimethylbenzene
CAS95-66-9
Synonyms1,3-Dimethyl-4-chlorobenzene;  1-Chloro-2,4-dimethylbenzene;  2,4-Dimethylchlorobenzene;  4-Chloro-1,3-dimethylbenzene_x000B_
Molecular FormulaC8H9Cl
Molecular Weight140.61 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Cl)C
InChIInChI=1S/C8H9Cl/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3
InChIKeyUIEVCEQLNUHDIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2,4-dimethylbenzene (CAS 95-66-9): A Positionally Defined Chlorinated Xylene for Controlled Aromatic Substitution


1-Chloro-2,4-dimethylbenzene (also known as 4-chloro-m-xylene or 2,4-dimethylchlorobenzene) is a mono-chlorinated derivative of m-xylene with the molecular formula C8H9Cl and a molecular weight of 140.61 g/mol [1]. It is a colorless to pale yellow liquid at room temperature, characterized by a melting point of -32 °C and a boiling point of 187-188 °C . The compound is primarily valued as a synthetic intermediate, where the chlorine atom serves as a leaving group or a site for further functionalization, enabling its use in the preparation of pharmaceuticals, agrochemicals, and advanced materials [1]. Its physicochemical properties, including a density of 1.06 g/cm³, a refractive index range of 1.5220-1.5260, and a log P value of approximately 3.3, define its handling and behavior in organic synthesis and separation processes [2].

Why 1-Chloro-2,4-dimethylbenzene (CAS 95-66-9) Cannot Be Replaced by Other Chloro-xylene Isomers


Substituting 1-chloro-2,4-dimethylbenzene with a generic 'chloro-xylene' or even a close positional isomer like 2-chloro-m-xylene (2-chloro-1,3-dimethylbenzene) introduces significant risk to synthetic outcomes. The specific positions of the chlorine atom and methyl groups on the aromatic ring dictate the compound's reactivity, particularly in electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr) reactions. The 2,4-dimethyl pattern exerts a unique electronic and steric influence on the chlorine atom, differentiating its activation energy for coupling reactions and its behavior as a leaving group [1]. Furthermore, the divergent physical properties, such as boiling point and polarity, make downstream purification via distillation or chromatography non-trivial, as isomeric mixtures are often difficult to separate [2]. The sections below provide quantitative evidence of these differentiating factors, which are critical for ensuring reproducibility and achieving target yields in multi-step syntheses.

Quantitative Evidence: Differentiating 1-Chloro-2,4-dimethylbenzene (CAS 95-66-9) from Key Analogs


Chromatographic Differentiation: Kovats Retention Index for Isomeric Purity Verification

1-Chloro-2,4-dimethylbenzene (4-chloro-m-xylene) can be unequivocally distinguished from its isomer, 2-chloro-1,3-dimethylbenzene (2-chloro-m-xylene), via gas chromatography. The Kovats retention index (RI) provides a system-independent metric for identification. For 1-chloro-2,4-dimethylbenzene, a specific RI value has been experimentally determined, while the 2-chloro isomer will exhibit a different retention time and index due to altered polarity and vapor pressure [1].

Analytical Chemistry Process Control Quality Assurance

Optimized Production Selectivity: Preferential Formation Over 2-Chloro Isomer

In the directed chlorination of m-xylene, the use of specific catalysts, such as a thianthrene co-catalyst with a Lewis acid, dramatically favors the production of 1-chloro-2,4-dimethylbenzene over 2-chloro-1,3-dimethylbenzene. This process increases the ratio of the 4-chloro isomer relative to the 2-chloro isomer in the reaction product [1]. This preferential formation is a key factor in the compound's commercial availability and cost-effectiveness.

Process Chemistry Synthetic Methodology Isomer Selectivity

Physicochemical Property Divergence: Density and Refractive Index for Bulk Handling

1-Chloro-2,4-dimethylbenzene possesses specific physical properties that distinguish it from closely related halogenated aromatics. Its density at 20 °C is 1.06 g/cm³, and its refractive index (n20/D) falls within the range of 1.5220 to 1.5260 . In contrast, a heavier analog like 1-bromo-2,4-dimethylbenzene has a density of approximately 1.36 g/cm³ and a different refractive index (~1.56) [1].

Physical Chemistry Chemical Engineering Process Safety

Specificity as a Pharmacophore Building Block: GPR40 Agonist Synthesis

1-Chloro-2,4-dimethylbenzene is a required reagent in the multi-step synthesis of a specific class of 5-aryloxy-2,4-thiazolidinediones, which have been developed as potent agonists of the GPR40 receptor, a target for type 2 diabetes . The 2,4-dimethyl substitution pattern on the phenyl ring is a critical structural determinant for the biological activity of these agonists. Using an analog with a different substitution pattern (e.g., a 2,5- or 3,4-dimethylchlorobenzene) would not yield the same target pharmacophore.

Medicinal Chemistry Drug Discovery Targeted Synthesis

Validated Application Scenarios for 1-Chloro-2,4-dimethylbenzene (CAS 95-66-9)


Quality Control of m-Xylene Chlorination Products

Analytical laboratories supporting chlorination process development or quality control can use the Kovats Retention Index (1054; 1057) of 1-chloro-2,4-dimethylbenzene [1] as a definitive marker for identity confirmation. By spiking samples with the authentic standard, analysts can unambiguously assign the peak corresponding to the desired 4-chloro isomer in complex reaction mixtures, enabling accurate yield calculation and process optimization.

Multi-Kilogram Process Development Leveraging Optimized Selectivity

Process chemists scaling up the production of downstream intermediates can rely on the established selectivity for 1-chloro-2,4-dimethylbenzene [1]. The patent literature provides a clear pathway to achieve a high 4-chloro:2-chloro isomer ratio [2], minimizing costly purification steps and maximizing throughput. This makes the compound an attractive starting material for large-scale manufacturing campaigns.

Medicinal Chemistry Campaigns Targeting GPR40 Agonists

In drug discovery programs focused on metabolic disorders, 1-chloro-2,4-dimethylbenzene is a specified reagent for constructing a key aryl ether linkage in 5-aryloxy-2,4-thiazolidinediones . The structural requirement is absolute; therefore, procurement of the correct positional isomer is non-negotiable for synthesizing the desired chemical series and establishing a valid structure-activity relationship (SAR).

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